molecular formula C7H7ClN2O2 B13666135 2-(Chloromethyl)-4-methyl-5-nitropyridine

2-(Chloromethyl)-4-methyl-5-nitropyridine

Cat. No.: B13666135
M. Wt: 186.59 g/mol
InChI Key: AYTBITQMLOUDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methyl-5-nitropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloromethyl group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methyl-5-nitropyridine typically involves the chloromethylation of 4-methyl-5-nitropyridine. One common method includes the reaction of 4-methyl-5-nitropyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Reduction: The major product is 2-(Chloromethyl)-4-methyl-5-aminopyridine.

    Oxidation: The major product is 2-(Chloromethyl)-4-carboxy-5-nitropyridine.

Scientific Research Applications

2-(Chloromethyl)-4-methyl-5-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-5-nitropyridine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methyl-5-nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Chloromethyl)-5-nitropyridine: Lacks the methyl group, which can affect its chemical properties and reactivity.

Uniqueness

2-(Chloromethyl)-4-methyl-5-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which provide a combination of reactivity and functionality that is valuable in various chemical and biological applications. The methyl group also contributes to its distinct chemical behavior compared to similar compounds.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(chloromethyl)-4-methyl-5-nitropyridine

InChI

InChI=1S/C7H7ClN2O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,3H2,1H3

InChI Key

AYTBITQMLOUDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.